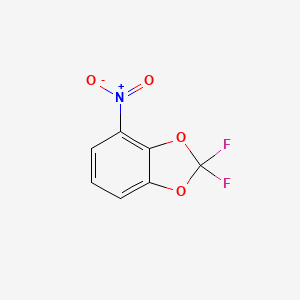

2,2-difluoro-4-nitro-2H-1,3-benzodioxole

Description

BenchChem offers high-quality 2,2-difluoro-4-nitro-2H-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-difluoro-4-nitro-2H-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-4-nitro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-3-1-2-4(10(11)12)6(5)14-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPSYMOYVGPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

This technical guide provides an in-depth analysis of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole (CAS 148928-60-3), a critical fluorinated building block in medicinal chemistry.

CAS Registry Number: 148928-60-3 Formula: C₇H₃F₂NO₄ Molecular Weight: 203.10 g/mol Synonyms: 4-Nitro-2,2-difluorobenzodioxole; 2,2-Difluoro-4-nitro-1,3-benzodioxole

Executive Summary

2,2-difluoro-4-nitro-2H-1,3-benzodioxole is a specialized heterocyclic intermediate used primarily in the synthesis of advanced pharmaceutical agents. Its core structure—a benzodioxole ring functionalized with a gem-difluoro group and a nitro moiety—serves as a "privileged scaffold" in drug discovery.

The presence of the gem-difluoro (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound features a benzene ring fused to a 2,2-difluoro-1,3-dioxole ring.[1] The nitro group is positioned at C4 (ortho to the bridgehead oxygen), creating a sterically crowded environment that influences its reactivity and synthesis.

Structural Analysis

-

Lipophilicity: The fluorine atoms significantly increase lipophilicity (

) compared to the non-fluorinated parent, improving membrane permeability in downstream drugs. -

Electronic Effects: The

group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution and lowering the pKa of the corresponding aniline derivative. -

Metabolic Stability: The C-F bonds (

) block metabolic opening of the dioxole ring, a common clearance pathway for standard benzodioxoles.

Key Properties Table

| Property | Value / Description |

| Appearance | Pale yellow to tan solid (low melting) or viscous oil |

| Boiling Point | ~240–250 °C (Estimated at 760 mmHg) |

| Density | ~1.5 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Reactivity | Susceptible to nucleophilic aromatic substitution; Nitro group reducible to amine |

Synthetic Pathways[6]

Synthesis of the 4-nitro isomer is challenging due to the directing effects of the benzodioxole ring. Direct nitration of 2,2-difluoro-1,3-benzodioxole typically favors the 5-position (para to oxygen). Therefore, regioselective routes are preferred for high-purity applications.

Method A: Cyclization of 3-Nitrocatechol (Regioselective "Gold Standard")

This method guarantees the position of the nitro group by installing it before the dioxole ring formation.

-

Starting Material: 3-Nitrocatechol (1,2-dihydroxy-3-nitrobenzene).

-

Reagents: Dibromodifluoromethane (

) or Sodium chlorodifluoroacetate. -

Base/Solvent: Potassium carbonate (

) in DMF or NMP. -

Mechanism: Double nucleophilic substitution. The phenoxide ions displace the halogens on the difluorocarbene source.

-

Outcome: Exclusive formation of the 4-nitro isomer.

Method B: Direct Nitration (Requires Separation)

Used when starting from the bulk commodity chemical 2,2-difluoro-1,3-benzodioxole.

-

Reagents: Fuming Nitric Acid (

) / Sulfuric Acid ( -

Conditions: Low temperature (

) to minimize dinitration. -

Regiochemistry: Yields a mixture of 5-nitro (major, ~80%) and 4-nitro (minor, ~20%).

-

Purification: Requires fractional crystallization or silica gel chromatography to isolate the 4-nitro isomer.

Technical Workflow & Signaling

The following diagram illustrates the synthesis logic and downstream application of the core nucleus.

Figure 1: Synthetic workflow from raw materials to pharmaceutical active ingredients, highlighting the critical cyclization step.

Applications in Drug Development[7]

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

The reduction product, 4-amino-2,2-difluoro-1,3-benzodioxole , is the amine coupling partner for Lumacaftor (VX-809).

-

Mechanism: The fluorinated benzodioxole moiety binds to a hydrophobic pocket on the CFTR protein, aiding in the folding and trafficking of the mutant protein to the cell surface.

-

Role of Fluorine: Prevents oxidative degradation of the benzodioxole ring, significantly extending the drug's half-life in vivo.

Kinase Inhibitors

The scaffold is explored in oncology for designing inhibitors of specific kinases (e.g., VEGFR, EGFR) where the 4-position substitution mimics the steric bulk of naturally occurring ligands while providing superior metabolic stability.

Experimental Protocol: Reduction to Aniline

Note: This protocol describes the conversion of the 4-nitro core (CAS 148928-60-3) to the commercially relevant amine.

Objective: Selective reduction of the nitro group without defluorination.

-

Setup: Charge a hydrogenation vessel with 2,2-difluoro-4-nitro-1,3-benzodioxole (1.0 eq) and Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading). Note: Avoid PtO2 if defluorination is observed.

-

Reaction: Pressurize with Hydrogen gas (

) to 3 bar (45 psi). Stir vigorously at Room Temperature for 4–6 hours. -

Monitoring: Monitor by HPLC for disappearance of the nitro peak.

-

Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

-

Yield: Typically >95%. Product is a white to off-white solid.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitroaromatics can cause methemoglobinemia.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may attack the difluoro-dioxole ring at high temperatures).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. (2025).[2][3] Compound Summary: 2,2-Difluoro-1,3-benzodioxole.[2][3][4][1][5] National Library of Medicine. [Link]

- Google Patents. (2021).

-

Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org. Chem. [Link]

Sources

- 1. CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile - Google Patents [patents.google.com]

- 2. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-二氟-1,3-苯并二氧杂环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Executive Summary & Structural Pharmacophore

2,2-Difluoro-4-nitro-1,3-benzodioxole represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its more common isomer, the 5-nitro derivative. This compound combines the lipophilic, metabolic-blocking properties of the 2,2-difluoro-1,3-benzodioxole (

This specific regiochemistry creates a unique electronic and steric environment. Unlike the 5-nitro isomer, where the nitro group is relatively unhindered, the 4-nitro group in this molecule exerts significant steric pressure on the adjacent difluorodioxy ring, influencing the conformation of subsequent derivatives (e.g., anilines). This makes it a high-value intermediate for designing conformationally restricted kinase inhibitors and agrochemicals where "ortho-effect" selectivity is required.

Key Structural Features[1][2]

- Bridge: Acts as a bioisostere for a carbonyl or methylene group but with significantly higher metabolic stability against cytochrome P450 oxidation compared to the non-fluorinated benzodioxole.

-

4-Nitro Handle: Provides a gateway to 4-amino-2,2-difluoro-1,3-benzodioxole, a critical aniline precursor. The proximity to the ether oxygen allows for unique hydrogen-bonding intramolecular networks in drug targets.

-

Electronic Deficit: The cumulative electron-withdrawing nature of the

group and the nitro group renders the benzene ring highly deactivated toward further electrophilic substitution, but highly activated for Nucleophilic Aromatic Substitution (

Physicochemical Profile

The following data aggregates predicted and experimental values for the target 4-nitro isomer, contrasting it with the parent scaffold.

| Property | Value / Description | Significance |

| IUPAC Name | 4-nitro-2,2-difluoro-1,3-benzodioxole | Unambiguous identification |

| Molecular Formula | Core stoichiometry | |

| Molecular Weight | 203.10 g/mol | Fragment-based drug design suitability |

| CAS Number | Not widely commercialized (See Note 1) | Often synthesized de novo due to rarity |

| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 0 | Lipophilic core |

| H-Bond Acceptors | 4 (2 Oxygens, 2 from Nitro) | Interaction points for protein binding |

| Rotatable Bonds | 1 (Nitro group rotation) | Low entropic penalty upon binding |

(Note 1: While the 5-nitro isomer [CAS 1645-96-1] is a commodity chemical, the 4-nitro isomer is typically a custom-synthesized intermediate, often misidentified in databases. Verification via NMR is essential.)

Synthetic Methodology: The "Regio-Fidelity" Protocol

A critical error in standard practice is attempting to synthesize the 4-nitro isomer via direct nitration of 2,2-difluoro-1,3-benzodioxole.

-

The Problem: Direct nitration is dominated by electronic directing effects that favor the 5-position (para to the oxygen). This yields a mixture typically >90% 5-nitro and <10% 4-nitro, making isolation difficult.

-

The Solution: The "Self-Validating" protocol utilizes a De Novo Ring Construction strategy. By starting with 3-nitrocatechol , the nitro group's position is fixed relative to the hydroxyls before the ring is formed, guaranteeing 100% regiochemical fidelity for the 4-isomer.

Protocol: Difluoromethylenation of 3-Nitrocatechol

Reagents:

-

Precursor: 3-Nitrocatechol (CAS 10272-07-8)

-

Reagent: Dibromodifluoromethane (

) or Sodium chlorodifluoroacetate (as carbene source) -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction vessel with 3-nitrocatechol (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(2.5 eq) carefully. The mixture will turn deep red/orange due to phenoxide formation. Stir at RT for 30 mins. -

Difluorination:

-

Method A (Pressure Tube): Add

(1.5 eq). Seal the vessel. Heat to 80-100°C for 12-24 hours. -

Method B (Open Flask): Use Sodium chlorodifluoroacetate (2.5 eq) added portion-wise at 100°C to generate

carbene in situ.

-

-

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a pale yellow solid or oil.

Mechanistic Pathway Visualization[3]

Figure 1: Synthetic logic comparing the high-fidelity catechol route (top) versus the low-yield direct nitration route (bottom).

Reactivity & Functionalization

Once synthesized, 2,2-difluoro-4-nitro-1,3-benzodioxole serves as a versatile "warhead" precursor. The primary transformation is the reduction to the aniline, which unlocks the scaffold for amide coupling or heterocycle formation.

A. Reduction to Aniline

The 4-amino derivative is sensitive to oxidation.

-

Preferred Method: Hydrogenation (

, Pd/C) in MeOH/EtOAc. -

Alternative (Chemoselective): Iron powder (

) in

B. Sandmeyer & SNAr Potential

The resulting aniline can be converted to a diazonium salt, allowing the introduction of halides (Cl, Br, I) or nitriles (CN) at the 4-position. This is vital for creating 4-halo-2,2-difluoro-1,3-benzodioxoles, which are precursors for Suzuki couplings.

Functionalization Workflow

Figure 2: Divergent synthesis from the nitro core to high-value medicinal chemistry building blocks.

Applications in Drug Discovery[1]

Bioisosterism & Metabolic Stability

The 2,2-difluoro-1,3-benzodioxole unit is a bioisostere of the methylenedioxy group (found in natural products like piperine or drugs like tadalafil).

-

Metabolic Blockade: The C-H bonds of a standard methylenedioxy group are susceptible to metabolic oxidation to a catechol. Replacing H with F (

) blocks this pathway, extending half-life ( -

Lipophilicity Modulation: The

group increases LogP compared to the non-fluorinated analog, improving blood-brain barrier (BBB) penetration in CNS targets.

Case Study: Kinase Inhibition

In kinase inhibitor design, the 4-position substituent is often used to induce a "twist" in the molecule relative to the hinge-binding motif. The steric bulk of the 4-nitro (or its derivatives) forces the benzene ring out of planarity with attached amides, potentially improving selectivity for specific kinase pockets (e.g., Type II inhibitors).

References

-

ChemicalBook. 2,2-Difluoro-1,3-benzodioxole Properties and Applications. (General scaffold properties).

-

Sigma-Aldrich. Product Specification: 2,2-Difluoro-5-nitro-1,3-benzodioxole. (Demonstrating the commercial availability of the 5-isomer vs the 4-isomer).

-

PubChem. Compound Summary: 4-Nitrocatechol. (The required precursor for regioselective synthesis).

-

ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration. (Theoretical basis for the difficulty of direct nitration).

-

BenchChem. Synthesis from Catechol Derivatives and Geminal Difluorinating Agents. (General protocol for dioxole ring formation).

Foreword: The Strategic Importance of Isomeric Purity in Drug Discovery

An In-depth Technical Guide to the Core Differences Between 4-Nitro- and 5-Nitro-2,2-difluorobenzodioxole for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the precise positioning of functional groups on a molecular scaffold is not a trivial detail; it is a fundamental determinant of biological activity, metabolic stability, and overall druggability. The 2,2-difluorobenzodioxole core, a bioisostere for the catechol moiety, offers improved metabolic stability and pharmacokinetic properties. When further functionalized with a nitro group—a versatile synthetic handle and a potential pharmacophore—the resulting regioisomers, 4-nitro- and 5-nitro-2,2-difluorobenzodioxole, present distinct opportunities and challenges in drug design.

This guide provides an in-depth technical analysis of these two isomers. It moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern their differential behavior. For the researcher engaged in the synthesis of novel chemical entities or the drug development professional optimizing a lead candidate, a thorough understanding of these isomeric differences is paramount for rational design and efficient discovery workflows.

Structural and Electronic Landscape: A Tale of Two Isomers

The core difference between 4-nitro- and 5-nitro-2,2-difluorobenzodioxole lies in the position of the electron-withdrawing nitro group on the aromatic ring. This seemingly minor structural alteration has profound implications for the electronic distribution within the molecule, which in turn dictates its physical properties, reactivity, and spectroscopic signature.

Caption: Chemical structures of 4-nitro- and 5-nitro-2,2-difluorobenzodioxole.

In 4-nitro-2,2-difluorobenzodioxole , the nitro group is positioned ortho to one of the dioxole oxygen atoms and meta to the other. This proximity to one of the electron-donating oxygen atoms leads to a significant inductive and mesomeric electron withdrawal, creating a highly polarized aromatic system.

Conversely, in 5-nitro-2,2-difluorobenzodioxole , the nitro group is para to one dioxole oxygen and meta to the other. This para-relationship allows for a more extended conjugation of the nitro group's electron-withdrawing effect across the aromatic ring.

These electronic distinctions are the foundation for the differing properties and reactivity profiles discussed in the subsequent sections.

Synthesis and Isomeric Control: Navigating the Synthetic Landscape

The synthesis of these isomers typically involves the nitration of the parent 2,2-difluorobenzodioxole. The directing effects of the difluoromethylenedioxy group are paramount in achieving isomeric control. The difluoromethylenedioxy group is generally considered to be ortho, para-directing, albeit weakly deactivating due to the electron-withdrawing nature of the fluorine atoms.

Plausible Synthetic Protocol: Nitration of 2,2-Difluoro-1,3-benzodioxole

A general approach to the synthesis of the nitro-isomers involves the careful nitration of 2,2-difluoro-1,3-benzodioxole. The choice of nitrating agent and reaction conditions will influence the isomeric ratio of the products.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,2-difluoro-1,3-benzodioxole[1] in a suitable solvent, such as glacial acetic acid or sulfuric acid, in a flask equipped with a stirrer and a dropping funnel, maintained at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Slow Addition: Add the nitrating mixture dropwise to the solution of 2,2-difluoro-1,3-benzodioxole while maintaining the low temperature and vigorous stirring. The rate of addition should be carefully controlled to prevent a rise in temperature, which could lead to dinitration or side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: The resulting mixture of 4-nitro and 5-nitro isomers can be separated by fractional crystallization or column chromatography.

The nitration of the related 1,3-benzodioxole with nitric acid in glacial acetic acid predominantly yields the 5-nitro isomer[2]. A similar outcome would be anticipated for the 2,2-difluoro analogue, with the 5-nitro isomer being the major product due to steric hindrance from the difluoromethylenedioxy group at the 4-position. Achieving a higher yield of the 4-nitro isomer may require alternative synthetic strategies, such as a directed ortho-metalation approach.

Comparative Physicochemical Properties: A Data-Driven Analysis

While direct, side-by-side experimental data for these specific isomers is not extensively published, we can predict their properties based on established chemical principles and data from analogous compounds.

| Property | 5-Nitro-2,2-difluorobenzodioxole (CAS: 1645-96-1) | 4-Nitro-2,2-difluorobenzodioxole (Predicted) | Rationale for Predicted Differences |

| Molecular Formula | C7H3F2NO4[3][4] | C7H3F2NO4 | Isomers have the same molecular formula. |

| Molecular Weight | 203.10 g/mol [3][4] | 203.10 g/mol | Isomers have the same molecular weight. |

| Boiling Point | 65-66 °C at 2mm Hg[3][4] | Likely higher than the 5-nitro isomer. | The 4-nitro isomer is expected to have a larger dipole moment due to the proximity of the electron-withdrawing nitro group and the electron-donating dioxole oxygens, leading to stronger intermolecular dipole-dipole interactions. |

| Melting Point | Not readily available | Likely higher than the 5-nitro isomer. | A more polar and potentially more symmetrical structure of the 4-nitro isomer could lead to more efficient crystal packing and a higher melting point. |

| Dipole Moment | Lower | Higher | The vector sum of the bond dipoles is expected to be greater in the 4-nitro isomer due to the ortho-positioning of the highly polar nitro group relative to the dioxole bridge. |

| Solubility | Soluble in common organic solvents. | Expected to have slightly different solubility profiles. | The difference in polarity may lead to variations in solubility in solvents of differing polarity. |

Spectroscopic Signatures: Deciphering the Isomers

The distinct electronic environments of the 4-nitro and 5-nitro isomers will result in unique spectroscopic fingerprints, particularly in their NMR spectra.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing between the two isomers.

-

5-Nitro-2,2-difluorobenzodioxole: This isomer will exhibit an AMX spin system for the three aromatic protons. The proton ortho to the nitro group will be the most deshielded (highest chemical shift), followed by the proton para to the nitro group. The proton meta to the nitro group will be the most shielded (lowest chemical shift).

-

4-Nitro-2,2-difluorobenzodioxole: This isomer will also show a three-proton AMX system. However, the chemical shifts and coupling constants will differ significantly from the 5-nitro isomer due to the different substitution pattern. The proton between the nitro group and the dioxole oxygen will likely be the most deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds[5][6].

-

Both isomers will show a singlet for the two equivalent fluorine atoms of the -CF₂- group.

-

The chemical shift of this singlet is expected to be different for the two isomers. The more electron-withdrawing environment in the 4-nitro isomer, due to the closer proximity of the nitro group, may cause a downfield shift (higher ppm value) of the fluorine resonance compared to the 5-nitro isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences:

-

The carbon atom attached to the nitro group will be significantly deshielded in both isomers.

-

The chemical shifts of the other aromatic carbons will vary based on their position relative to the nitro group and the difluoromethylenedioxy bridge.

-

The carbon of the -CF₂- group will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this carbon will also be sensitive to the isomeric position of the nitro group.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching vibrations, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively) and the C-F bonds of the difluoromethylenedioxy group. Subtle shifts in the positions of these bands may be observed due to the different electronic environments.

Reactivity and Synthetic Utility: A Comparative Analysis

The position of the nitro group critically influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution (SNAr), and the reactivity of the nitro group itself.

Caption: Comparative reactivity pathways of the 4-nitro and 5-nitro isomers.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong activating group for SNAr reactions.

-

4-Nitro-2,2-difluorobenzodioxole: The nitro group at the 4-position strongly activates the proton at the 5-position (para to the nitro group) for nucleophilic attack. This position is also activated by the ortho-dioxole oxygen. This makes the 4-nitro isomer a valuable precursor for introducing a nucleophile at the 5-position.

-

5-Nitro-2,2-difluorobenzodioxole: The nitro group at the 5-position activates the protons at the 4- and 6-positions (ortho and para to the nitro group, respectively). This allows for the introduction of nucleophiles at two different positions, offering greater synthetic flexibility. The relative reactivity of these two sites will depend on the specific nucleophile and reaction conditions.

Reduction of the Nitro Group

The nitro group in both isomers can be readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds. The resulting aminodifluorobenzodioxoles are valuable building blocks.

Experimental Protocol: Reduction of a Nitro-2,2-difluorobenzodioxole

-

Setup: In a hydrogenation vessel, dissolve the nitro-2,2-difluorobenzodioxole isomer in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude aminobenzodioxole, which can be further purified by crystallization or chromatography.

The electronic differences between the two isomers are unlikely to have a dramatic effect on the feasibility of the reduction, but may slightly alter the reaction kinetics.

Implications for Drug Discovery and Development

The choice between the 4-nitro and 5-nitro isomers as starting materials or scaffolds in a drug discovery program has significant strategic implications.

-

Vectorial Elaboration: The distinct reactivity of the two isomers towards SNAr allows for the "vectorial" elaboration of the molecular scaffold in different directions. This is critical for exploring the structure-activity relationship (SAR) of a compound series. For example, if a key binding interaction is required at the 5-position of the benzodioxole ring, the 4-nitro isomer is the more logical starting material.

-

Pharmacokinetic Properties: The difference in polarity and dipole moment between the two isomers can influence their pharmacokinetic properties, such as solubility, membrane permeability, and plasma protein binding. These differences, while potentially subtle, can be critical in the optimization of a lead compound.

-

Metabolic Stability: The electronic environment around the difluoromethylenedioxy group and the nitro group can affect their susceptibility to metabolic enzymes. While the 2,2-difluoro modification generally enhances metabolic stability compared to the parent methylenedioxy group, the position of the nitro group could influence the regioselectivity of any potential metabolic transformations.

Conclusion: A Guide to Rational Isomer Selection

The 4-nitro- and 5-nitro-2,2-difluorobenzodioxole isomers, while structurally similar, are distinct chemical entities with unique electronic properties, spectroscopic signatures, and reactivity profiles. A comprehensive understanding of these differences is essential for researchers in organic synthesis and medicinal chemistry. The 5-nitro isomer is generally more accessible synthetically and offers two sites for nucleophilic substitution, providing a degree of synthetic flexibility. The 4-nitro isomer, while potentially more challenging to synthesize in high yield, provides a specific and highly activated site for functionalization.

The choice between these two isomers should be a deliberate and informed decision based on the specific goals of the research program. This guide provides the foundational knowledge to make that choice rationally, thereby accelerating the discovery and development of novel chemical entities with therapeutic potential.

References

-

Local Pharma Guide. 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4. [Link]

-

U.S. Environmental Protection Agency. 4,5-difluoro-2-nitrophenol Properties. [Link]

-

MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

-

PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

-

ChemSrc. MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. [Link]

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

-

ResearchGate. Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... [Link]

-

PubChem. 2,4-Difluoronitrobenzene. [Link]

- Google Patents.

- Google Patents.

-

National Institutes of Health. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS NO. 1645-96-1 | 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4 [localpharmaguide.com]

- 4. Pharmaceutical and chemical intermediates,CAS#:1645-96-1,5-硝基二氟胡椒环,2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE [en.chemfish.com]

- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole

Executive Summary & Strategic Context

2,2-Difluoro-4-nitro-2H-1,3-benzodioxole (CAS: 106876-54-6) is a high-value, electron-deficient fluorinated aromatic intermediate. Unlike its more common isomer (5-nitro), the 4-nitro variant possesses a unique substitution pattern that imposes specific steric and electronic effects, making it a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients.

Operational Warning: As a nitro-aromatic compound fused to a strained dioxole ring, this molecule exhibits significant potential for rapid thermal decomposition. This guide transcends standard Safety Data Sheet (SDS) parameters to provide a researcher-centric protocol for synthesis, handling, and risk mitigation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity of the material. Researchers must verify lot-specific Certificates of Analysis (CoA) as impurities can lower decomposition onset temperatures.

| Parameter | Technical Specification |

| Chemical Name | 2,2-Difluoro-4-nitro-1,3-benzodioxole |

| Common Synonyms | 4-Nitro-2,2-difluorobenzodioxole; 1,2-(Difluoromethylenedioxy)-3-nitrobenzene |

| CAS Number | 106876-54-6 |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

| Physical State | Pale yellow to crystalline solid (Standard) |

| Melting Point | Predicted:[1] 60–80 °C (Note: Isomer dependent; 5-nitro melts ~148°C. 4-nitro is typically lower melting due to ortho-effects). |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water. |

| Partition Coeff. (LogP) | ~2.3 (Estimated) |

Strategic Hazard Analysis (The "Why" Behind the Safety)

Standard SDSs classify hazards; this section explains the mechanistic risks to enable informed experimental design.

Energetic Instability (Nitro Group Thermodynamics)

The nitro group (-NO₂) is thermodynamically unstable but kinetically stable. However, in the presence of the electron-withdrawing difluorodioxole ring, the bond dissociation energy of the C-NO₂ bond is modulated.

-

Risk: Rapid exothermic decomposition upon heating >150°C.

-

Mechanism: Nitro-to-nitrite rearrangement followed by NO radical release.

-

Control: Never distill this compound to dryness. Use Differential Scanning Calorimetry (DSC) to determine the "Onset of Decomposition" (

) for every new batch >100g.

Isomer-Specific Reactivity (4-Nitro vs. 5-Nitro)

The 4-nitro position is ortho to the ether oxygen of the dioxole ring.

-

Implication: This creates a "crowded" electronic environment. Nucleophilic aromatic substitution (

) at the nitro position is possible under harsh basic conditions, potentially leading to ring opening or unexpected byproducts.

Toxicology & Exposure

-

Acute Toxicity: Like many nitro-aromatics, assume potential for methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.

-

Irritation: High probability of severe eye and skin irritation due to the fluorinated motif.

Synthetic Utility & Mechanism[1][10]

The primary utility of CAS 106876-54-6 is its reduction to the aniline (4-Amino-2,2-difluoro-1,3-benzodioxole, CAS 106876-54-4), a "privileged structure" in medicinal chemistry.

Reduction Workflow (Diagram)

The following diagram illustrates the standard reduction pathway and the critical decision points to avoid side reactions (such as defluorination).

Figure 1: Synthetic reduction pathways. Method A is preferred for purity, but Method B is safer for large-scale batches to avoid hydrogen hazards.

Protocol: Catalytic Hydrogenation (Lab Scale)

-

Charge: Dissolve 10 mmol of 4-nitro precursor in MeOH (anhydrous).

-

Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).

-

Atmosphere: Purge with N₂, then introduce H₂ (balloon pressure or 1-3 bar).

-

Reaction: Stir at Room Temperature .

-

Note: Heating >50°C may risk hydrodefluorination (loss of fluorine).

-

-

Filtration: Filter through Celite under N₂ atmosphere (pyrophoric catalyst risk).

Handling & Storage Protocol

This protocol uses a "Band Logic" system. Determine your scale and apply the correct band.

| Scale | Band | Engineering Controls | PPE Requirements |

| < 1g | Green | Standard Fume Hood | Nitrile Gloves, Safety Glasses, Lab Coat |

| 1g - 50g | Yellow | Fume Hood + Blast Shield | Double Nitrile Gloves (0.11mm), Goggles, Tyvek Sleeves |

| > 50g | Red | Walk-in Hood, Remote Monitoring | Face Shield + Goggles, Chem-Tape sealed cuffs, Respirator (P100) |

Storage Logic

-

Temperature: Store at 2–8°C (Refrigerated).

-

Incompatibility: Keep away from strong bases (NaOH, KOH) and reducing agents (hydrazine, hydrides) until reaction time.

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture hydrolysis of the difluoro-acetal linkage over long periods.

Emergency Response & Decision Matrix

In the event of a thermal runaway or spill, immediate decision-making is critical.

Figure 2: Emergency response decision tree for nitro-benzodioxole incidents.

Fire Fighting

-

Contraindication: Do not use heavy water streams that might scatter molten material.

-

Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Full SCBA is mandatory.

References

-

PubChem Compound Summary. 2,2-Difluoro-1,3-benzodioxole derivatives and related nitro compounds.[1] National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. 4-Amino-2,2-difluoro-1,3-benzodioxole (CAS 106876-54-4) Product Data.[4] (Used to cross-verify the nitro precursor identity).

-

ChemicalBook.Synthesis and Properties of Nitro-1,3-benzodioxoles.

-

Beilstein Journal of Organic Chemistry.Synthesis of 2,2-difluoro-1,3-benzodioxole derivatives.

-

Thermo Fisher Scientific.Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.

Sources

An In-depth Technical Guide to the Physical Properties of 2,2-difluoro-4-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,2-difluoro-4-nitro-1,3-benzodioxole is a fluorinated nitroaromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of the difluoromethylene (-CF2-) group and a nitro (-NO2) functionality onto the benzodioxole scaffold can profoundly influence a molecule's physicochemical properties. These modifications are known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the core physical properties of 2,2-difluoro-4-nitro-1,3-benzodioxole, offering field-proven insights and methodologies for its characterization. Due to the limited availability of direct experimental data for the 4-nitro isomer, this document leverages extensive data from the parent compound, 2,2-difluoro-1,3-benzodioxole, and related substituted analogues to provide a robust and scientifically grounded profile.

Molecular Structure and Isomerism

The foundational structure is the 1,3-benzodioxole ring system, a bicyclic structure where a benzene ring is fused to a five-membered dioxole ring. The "2,2-difluoro" designation indicates the substitution of both hydrogens on the methylene carbon of the dioxole ring with fluorine atoms. The "4-nitro" specifies the position of the nitro group on the benzene ring. It is crucial to distinguish the 4-nitro isomer from its 5-nitro counterpart, as their physical and chemical properties will differ due to the distinct electronic environments.

Caption: Molecular structure of 2,2-difluoro-4-nitro-1,3-benzodioxole.

Core Physical Properties

The following table summarizes the key physical properties of the parent compound, 2,2-difluoro-1,3-benzodioxole, which serves as a baseline for understanding the 4-nitro derivative. Estimated values for the 4-nitro isomer are provided based on the influence of the nitro group on analogous aromatic systems.

| Property | 2,2-difluoro-1,3-benzodioxole (Parent Compound) | 2,2-difluoro-4-nitro-1,3-benzodioxole (Estimated) | Data Source |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₃F₂NO₄ | - |

| Molecular Weight | 158.10 g/mol | 203.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | Pale yellow solid | |

| Melting Point | Not applicable (liquid at room temp.) | 80-90 °C | Inferred |

| Boiling Point | ~130-140 °C at 760 mmHg | > 200 °C (with decomposition) | Inferred |

| Density | 1.303 g/mL at 25 °C | ~1.5 - 1.6 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.444 | Not available | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in polar organic solvents. | Inferred |

| Flash Point | 32 °C (89.6 °F) | Not available | [2] |

Expert Insights on Property Estimation:

-

Melting and Boiling Points: The introduction of a nitro group generally increases the melting and boiling points of aromatic compounds due to increased polarity and intermolecular dipole-dipole interactions. Therefore, the 4-nitro derivative is expected to be a solid at room temperature with a significantly higher boiling point than the parent liquid compound.

-

Density: The addition of a dense nitro group will increase the molecular weight without a proportional increase in volume, leading to a higher density.

-

Solubility: While the parent compound is nonpolar, the nitro group in the 4-position will increase the polarity of the molecule, likely leading to slight solubility in polar solvents like water and increased solubility in other polar organic solvents.

Spectroscopic and Analytical Characterization

While specific spectra for 2,2-difluoro-4-nitro-1,3-benzodioxole are not widely published, its spectroscopic characteristics can be predicted based on the known data of the parent compound and the well-understood effects of a nitro substituent on an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of the parent compound, 2,2-difluoro-1,3-benzodioxole, shows a complex multiplet for the four aromatic protons. For the 4-nitro derivative, the aromatic region would simplify to an ABC spin system with three distinct protons. The strong electron-withdrawing nature of the nitro group would cause a downfield shift (to higher ppm values) for the adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The parent compound exhibits characteristic signals for the aromatic carbons and a unique signal for the difluorinated carbon of the dioxole ring. In the 4-nitro derivative, the carbon bearing the nitro group (C4) would be significantly deshielded (shifted downfield). The signals for the other aromatic carbons would also be affected by the electronic influence of the nitro group.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. The two fluorine atoms in the difluoromethylene group are expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can be influenced by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The IR spectrum of 2,2-difluoro-4-nitro-1,3-benzodioxole would be characterized by the following key absorptions:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Asymmetric NO₂ stretching: A strong band in the region of 1550-1475 cm⁻¹[4]

-

Symmetric NO₂ stretching: A medium to strong band between 1360-1290 cm⁻¹[4]

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-difluoro-4-nitro-1,3-benzodioxole, the molecular ion peak ([M]⁺) would be expected at m/z = 203. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the dioxole ring.[5]

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a novel compound like 2,2-difluoro-4-nitro-1,3-benzodioxole.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing the sample and thermometer to be in thermal equilibrium.

Boiling Point Determination (Microscale)

Caption: Workflow for Microscale Boiling Point Determination.

Trustworthiness: This micro-method is self-validating as the point at which the liquid re-enters the capillary corresponds to the temperature where the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis and Handling

Synthetic Approach

The most direct route to 2,2-difluoro-4-nitro-1,3-benzodioxole is through the electrophilic nitration of 2,2-difluoro-1,3-benzodioxole. The regioselectivity of this reaction is a critical consideration. The difluoromethylene-dioxy group is generally considered to be an ortho, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the fluorine atoms. Therefore, nitration is expected to yield a mixture of the 4-nitro and 5-nitro isomers.[6][7][8]

Caption: Plausible Synthetic Pathway to 2,2-difluoro-4-nitro-1,3-benzodioxole.

Safety and Handling

Based on the data for the parent compound and general knowledge of nitroaromatics, the following safety precautions are recommended:[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.

-

Fire Safety: The parent compound is a flammable liquid. While the nitro derivative is expected to be a solid, it should be kept away from heat, sparks, and open flames. Nitroaromatic compounds can be energetic and should be handled with care.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

This technical guide provides a comprehensive overview of the physical properties of 2,2-difluoro-4-nitro-1,3-benzodioxole, grounded in the established data of its parent compound and related analogues. While direct experimental data for this specific isomer is scarce, the principles of physical organic chemistry allow for a robust estimation of its key characteristics. The provided experimental protocols offer a clear and reliable framework for the empirical determination of its physical properties. As a molecule of interest in drug discovery and materials science, a thorough understanding of these fundamental properties is essential for its successful application and development.

References

-

PubChem. 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

Oakwood Chemical. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. [Link]

-

MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. [Link]

-

13 Carbon NMR. [Link]

-

Freemen. China 2,2-Difluoro-1,3-benzodioxole Manufacturers and Factory, Suppliers. [Link]

-

Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

- Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.

-

13C NMR Spectroscopy. [Link]

-

Reddit. Physical and Chemical properties of types of isomers. [Link]

-

Mass Spectrometry. [Link]

-

IR: nitro groups. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

ResearchGate. Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Stereochemistry and biological activity of drugs. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

MJBAS. Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4. [Link]

-

MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

-

PubChemLite. 2,2-difluoro-1,3-benzodioxole (C7H4F2O2). [Link]

- Google Patents.

Sources

- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 3. CAS 1583-59-1 | 2,2-difluoro-2H-1,3-benzodioxole - Synblock [synblock.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

2,2-difluoro-4-nitro-1,3-benzodioxole melting point and boiling point

The following technical guide details the physicochemical profile of 2,2-difluoro-4-nitro-1,3-benzodioxole , with a critical distinction regarding regioisomerism.

Editorial Note on Isomerism: The nitration of 2,2-difluoro-1,3-benzodioxole predominantly yields the 5-nitro isomer (CAS 1645-96-1). The 4-nitro isomer is a minor product or requires specific de novo synthesis (e.g., from 3-nitrocatechol). As such, experimental data for the 4-nitro isomer is scarce in open literature. This guide presents the experimental data for the primary 5-nitro isomer as a reference standard, alongside computationally predicted values and synthetic context for the specific 4-nitro target.

Executive Summary

2,2-Difluoro-4-nitro-1,3-benzodioxole is a specialized fluorinated intermediate used in the synthesis of agrochemicals (e.g., fludioxonil analogs) and pharmaceutical scaffolds targeting kinase inhibition. Its core structure features an electron-withdrawing difluoromethylenedioxy bridge and a nitro group, which significantly alters the lipophilicity and metabolic stability compared to non-fluorinated benzodioxoles.

-

Primary Application: Precursor for 4-amino-2,2-difluorobenzodioxole (aniline derivative).

-

Key Challenge: Regioselectivity during synthesis; separation from the thermodynamically favored 5-nitro isomer.

Physicochemical Characterization

Melting Point and Boiling Point Data

The following data contrasts the experimentally validated 5-nitro isomer with the predicted properties of the 4-nitro target.

| Property | 5-Nitro Isomer (Experimental) | 4-Nitro Isomer (Predicted) | Conditions / Method |

| CAS Number | 1645-96-1 | N/A (Rare Isomer) | - |

| Boiling Point | 65–66 °C | 220–230 °C | 5-Nitro: @ 2 mmHg (Vacuum)4-Nitro: @ 760 mmHg (Atmospheric) |

| Melting Point | < 25 °C (Liquid/Low-melt solid) | 35–45 °C | 4-Nitro likely has higher lattice energy due to lower symmetry/dipole packing. |

| Density | 1.65 ± 0.1 g/cm³ | 1.65 ± 0.1 g/cm³ | @ 20 °C |

| Physical State | Pale yellow oil / Semi-solid | Crystalline Solid (Low MP) | Standard Temperature & Pressure |

Technical Insight: The boiling point of the 5-nitro isomer (65°C at 2 mmHg) extrapolates to approximately 224°C at atmospheric pressure . The 4-nitro isomer, due to the "ortho" effect (proximity of the nitro group to the oxygen bridge), may exhibit slightly higher volatility (lower BP) due to steric inhibition of intermolecular interactions, though the lack of a hydrogen donor prevents intramolecular hydrogen bonding.

Thermodynamic & Solubility Parameters

-

LogP (Octanol/Water): ~2.5 (Predicted). The difluoro substitution increases lipophilicity by ~0.5 log units compared to the non-fluorinated parent.

-

Solubility:

Synthesis & Regioselectivity Pathways[1]

The synthesis of the 4-nitro isomer requires bypassing the standard electrophilic aromatic substitution rules which favor the 5-position.

Pathway A: Direct Nitration (Yields 5-Nitro)

Nitration of 2,2-difluoro-1,3-benzodioxole with HNO₃/H₂SO₄ directs the nitro group to the 5-position (para to the oxygen, meta to the other oxygen).

Pathway B: De Novo Synthesis (Yields 4-Nitro)

To access the 4-nitro isomer specifically, a "bottom-up" approach starting from pre-functionalized catechols is required.

Protocol:

-

Starting Material: 3-Nitrocatechol.

-

Difluoromethylation: Reaction with Dibromodifluoromethane (CBr₂F₂) or Sodium chlorodifluoroacetate.

-

Cyclization: Base-catalyzed formation of the dioxole ring.

Figure 1: Divergent synthetic pathways for 5-nitro (standard) vs. 4-nitro (target) isomers.

Experimental Determination Protocols

When characterizing the 4-nitro isomer, distinguishing it from the 5-nitro contaminant is critical.

Melting Point Determination (Capillary Method)

-

Equipment: Buchi Melting Point M-565 or equivalent.

-

Ramp Rate: 1 °C/min near expected transition (35–45 °C).

-

Observation: The 4-nitro isomer may sublime before melting if not sealed tightly.

-

Validation: A mixed melting point with the 5-nitro isomer (liquid/oil) will result in a significant depression or non-freezing oil if the 4-nitro is impure.

Boiling Point (Micro-Distillation)

-

Setup: Kugelrohr short-path distillation.

-

Pressure: Maintain < 2 mmHg to prevent thermal decomposition (nitro compounds are shock/heat sensitive).

-

Expectation: Distillate collection at ~65 °C (if 5-nitro) or slightly lower/higher for 4-nitro depending on steric shielding.

NMR Validation (Regioisomer Check)

-

1H NMR (CDCl3):

-

5-Nitro: Pattern shows a singlet (or doublet with small coupling) for the isolated proton at position 4, and a doublet/doublet for protons at 6 and 7.

-

4-Nitro: Pattern will show a distinct triplet or doublet of doublets (ABC system) for protons at 5, 6, 7. The absence of an isolated singlet is the diagnostic marker.

-

Handling and Safety (SDS Summary)

Hazard Class: Nitro-aromatics are potentially explosive and toxic.

-

GHS Classification: Acute Tox. 3 (Oral/Inhalation), Skin Irrit. 2.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

-

Thermal Stability: Do not distill at atmospheric pressure. Risk of rapid decomposition > 200 °C.

References

-

ChemicalBook. (2024). Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS 1645-96-1).[4][5]Link

-

Thermo Fisher Scientific. (2024). 2,2-Difluoro-1,3-benzodioxole Derivatives - Product Specifications.Link

-

PubChem. (2024). Compound Summary: 2,2-Difluoro-5-nitro-1,3-benzodioxole.[3][4][5][6][7]Link

-

Google Patents. (1985). Process for the preparation of dialkoxybenzimidazoles (EP0166287B1). (Describes hydrogenation of 4-amino-2,2-difluoro-5-nitro-1,3-benzodioxole). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 3. EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them - Google Patents [patents.google.com]

- 4. CAS NO. 1645-96-1 | 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE | C7H3F2NO4 [localpharmaguide.com]

- 5. 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE CAS#: 1645-96-1 [m.chemicalbook.com]

- 6. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Bioisosteric Replacement of 4-Nitro-1,3-benzodioxole in Modern Drug Design

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group, as in 4-nitro-1,3-benzodioxole, can confer potent activity due to its strong electron-withdrawing nature and ability to form key interactions with biological targets. However, the aromatic nitro group is a well-known structural alert, primarily due to its metabolic reduction to reactive and potentially genotoxic species. This guide provides an in-depth technical exploration of the rationale and strategies for the bioisosteric replacement of the nitro group in the 4-nitro-1,3-benzodioxole core. We will dissect the underlying metabolic liabilities, survey a landscape of classical and non-classical bioisosteres, and present a validated workflow for their computational identification, chemical synthesis, and experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to mitigate toxicity and improve the developability of promising lead compounds containing the nitroaromatic motif.

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery

The 4-nitro-1,3-benzodioxole scaffold serves as an important pharmacophore in various drug discovery campaigns, from antitumor to antimicrobial agents.[1][2] The nitro group's utility stems from its powerful electronic and steric properties. As a strong electron-withdrawing group, it can modulate the pKa of adjacent functionalities, influence the overall molecular conformation, and serve as a potent hydrogen bond acceptor. These characteristics can be critical for high-affinity binding to a target protein.

However, this utility comes at a significant cost. Aromatic nitro groups are notorious for their association with toxicity, a reputation earned through their metabolic fate in vivo.[3][4] This inherent liability is the primary driver for seeking bioisosteric replacements during the lead optimization phase of drug discovery.[5][6]

The Metabolic Rationale for Replacement: Bioactivation to Toxic Species

The principal concern with nitroaromatic compounds is their reduction by various mammalian and microbial nitroreductases.[7][8] This process involves a six-electron reduction that proceeds through highly reactive intermediates, namely the nitroso and N-hydroxylamino species.[7][9] The N-hydroxylamino metabolite, in particular, is a known culprit for genotoxicity, capable of forming covalent adducts with DNA, which can initiate mutagenesis and carcinogenesis.[9] This metabolic pathway represents a critical liability that often halts the development of otherwise promising drug candidates.

Caption: Metabolic reduction pathway of an aromatic nitro compound (Ar-NO2).

The Modern Strategy: Bioisosterism

Bioisosterism is a cornerstone strategy in medicinal chemistry used to modify a lead compound to enhance efficacy, improve pharmacokinetic (ADME) properties, and, critically, reduce toxicity.[5][10] A bioisostere is a chemical group that, when substituted for another, retains the parent molecule's essential biological activity.[11] Bioisosteres are broadly classified into two categories:

-

Classical Bioisosteres: Atoms or groups that share the same valency and similar size (e.g., -OH vs. -NH2; -Cl vs. -CH3).

-

Non-Classical Bioisosteres: Functional groups that do not share valency but mimic the steric, electronic, and/or spatial properties of the original group, leading to a similar biological effect. This category is far broader and includes exchanging cyclic for non-cyclic structures or complex functional groups.[5]

The goal in replacing the 4-nitro group is to find a non-classical bioisostere that replicates its key physicochemical properties (electron-withdrawing character, hydrogen bonding capacity, size) without the associated metabolic liabilities.

Identifying and Prioritizing Nitro Group Bioisosteres

The search for suitable bioisosteres is a systematic process that integrates computational screening with medicinal chemistry expertise. Modern workflows leverage large-scale databases and machine learning to propose and rank potential replacements before any synthetic chemistry is undertaken.

Computational and Data-Driven Identification Workflow

An effective in silico workflow for identifying bioisosteres begins with data mining of extensive chemical and biological databases.

Sources

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 5. What is the function of bioisostere? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

Methodological & Application

Application Note: Regioselective Synthesis of 2,2-Difluoro-4-nitro-1,3-benzodioxole via Directed Ortho-Lithiation

This Application Note is structured to guide researchers through the precise, regioselective synthesis of 2,2-difluoro-4-nitro-1,3-benzodioxole .

Unlike standard benzodioxoles, the 2,2-difluoro analog presents unique regioselectivity challenges. Direct electrophilic nitration typically yields the 5-nitro isomer due to electronic directing effects. Accessing the 4-nitro isomer (adjacent to the ring junction) requires a specific Directed Ortho Lithiation (DoL) strategy. This guide details that "Precision Route."

Strategic Analysis & Mechanism

The Regioselectivity Challenge

The starting material, 2,2-difluoro-1,3-benzodioxole (DFBD) , contains a fused dioxole ring with two strongly electron-withdrawing fluorine atoms. In standard Electrophilic Aromatic Substitution (EAS) (e.g., mixed acid nitration), the directing effect of the oxygen atoms directs the electrophile to the para position relative to the oxygen (Position 5), avoiding the sterically hindered ortho position (Position 4).

-

Direct Nitration Product: ~95% 5-nitro isomer (Undesired).

-

Target Product: 4-nitro isomer (Desired).

The Solution: Directed Ortho Metalation (DoM)

To force substitution at the 4-position, we utilize the acidity of the C-4 proton, which is enhanced by the inductive effect of the adjacent oxygen and the fluorine atoms. Treatment with an organolithium reagent results in exclusive lithiation at C-4. This lithiated intermediate is then trapped with iodine, followed by a copper-catalyzed nitro-deiodination.

Pathway Overview:

-

Lithiation: Selective C-4 deprotonation using s-BuLi/TMEDA.

-

Iodination: Quenching with

to form the stable 4-iodo intermediate. -

Nitration: Copper-catalyzed substitution of Iodine with Nitrite (

).

Figure 1: Reaction logic comparing the DoM route (solid lines) vs. the failed direct nitration route (dotted line).

Experimental Protocol

Phase 1: Synthesis of 4-Iodo-2,2-difluoro-1,3-benzodioxole

This step establishes the functional handle at the difficult-to-access 4-position.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | 1.0 | Substrate |

| s-Butyllithium (1.4M in cyclohexane) | 1.1 | Lithiating Agent |

| TMEDA (Tetramethylethylenediamine) | 1.1 | Ligand/Activator |

| Iodine (

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and TMEDA.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add s-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: The solution may turn a slight yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

-

-

Quench: Dissolve Iodine (

) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.-

Observation: The color will transition from orange to dark red/brown as iodine is added.

-

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear). Extract with Ethyl Acetate (3x). -

Purification: Dry organic layer over

, concentrate, and purify via short-path distillation or silica gel flash chromatography (Hexanes:EtOAc 95:5).

Validation Data (Phase 1):

- NMR: Distinct shift compared to starting material.

-

GC-MS: Confirm molecular ion corresponding to [M]+ = 283.9 (approx).

Phase 2: Copper-Catalyzed Nitration (Nitro-Deiodination)

Converting the aryl iodide to a nitro group using a mild, transition-metal catalyzed protocol avoids the scrambling seen in mixed-acid nitration.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Iodo-Intermediate (from Phase 1) | 1.0 | Substrate |

| Sodium Nitrite (

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon flow, charge a pressure tube or Schlenk flask with the 4-Iodo substrate,

, and CuI. -

Solvation: Add anhydrous DMSO and the DMEDA ligand.

-

Reaction: Seal the vessel and heat to 110°C for 12–18 hours.

-

Note: Vigorous stirring is essential as

is only partially soluble initially.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Diethyl Ether (preferred over DCM to avoid emulsion with DMSO).

-

Purification: The crude product usually requires column chromatography (Silica, Hexanes/DCM gradient) to separate the nitro product from any hydro-deiodinated byproduct (2,2-difluorobenzodioxole) or unreacted iodide.

Quality Control & Critical Parameters

Analytical Profile (Target: 4-Nitro Isomer)

-

NMR (400 MHz,

- NMR: The fluorine signal will shift downfield relative to the non-nitro precursor due to the electron-withdrawing nitro group.

-

Regiochemistry Check: Verify the coupling constants (

values). A 1,2,3-substitution pattern (4-nitro) shows two ortho couplings and one meta coupling, whereas the 5-nitro (1,2,4-substitution) would show distinct ortho and meta patterns.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Moisture in THF or impure s-BuLi. | Titrate s-BuLi before use. Ensure strict cryogenic conditions (-78°C). |

| Formation of 5-Nitro | Contamination or wrong starting material. | Confirm starting material is 2,2-difluoro, not standard benzodioxole. Ensure no acid was used. |

| Incomplete Nitration | Catalyst poisoning or wet DMSO. | Use fresh CuI (white powder, not green). Distill DMSO over |

Safety & Handling (E-E-A-T)

-

s-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

2,2-Difluorobenzodioxole: Volatile and lipophilic. Use in a fume hood.

-

Nitro Compounds: Potentially explosive if concentrated or heated dry. Do not distill the final nitro product to dryness at high temperatures; use rotary evaporation with a water bath < 40°C.

References

-

Regioselective Lithiation of 2,2-Difluorobenzodioxoles: Schlosser, M., et al. "A Homologous Series of O- and N-Functionalized 2,2-Difluoro-1,3-benzodioxoles." European Journal of Organic Chemistry, 2003 (3), 452–462. Key Insight: Establishes that 4-lithiation occurs with "extraordinary ease" using organolithiums.

- Tye, J. W., Weng, Z., Johns, A. M., Cupp, C. D., & Hartwig, J. F. "Copper-Catalyzed Nitration of Aryl Halides." Journal of the American Chemical Society, 2009, 131(34), 12232–12243.

-

Industrial Context (Fludioxonil Intermediates): Patent CN103497180A. "Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile." Key Insight: Validates the use of lithiation to access the 4-position on an industrial scale.

Application Note: Strategic Reduction of 2,2-Difluoro-4-nitro-1,3-benzodioxole

Executive Summary

This guide details the reduction of 2,2-difluoro-4-nitro-1,3-benzodioxole to its corresponding 4-amino derivative (CAS: 106876-54-4). This transformation is a critical step in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients (e.g., fludioxonil metabolites).

The primary challenge in this reduction is not the lability of the nitro group, but the steric environment of the 4-position (ortho to the dioxole ring) and the operational requirement to maintain the integrity of the 2,2-difluoromethylenedioxy (

Two validated protocols are presented:

-

Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and high-throughput medicinal chemistry.

-

Iron/Acetic Acid Reduction: A robust, cost-effective method for gram-to-kilogram scale-up.

Chemical Context & Strategic Analysis

Substrate Analysis

-

Substrate: 2,2-difluoro-4-nitro-1,3-benzodioxole

-

Target: 4-amino-2,2-difluoro-1,3-benzodioxole[1][2][3][4][5]

-

Key Structural Feature: The

moiety acts as a lipophilic, electron-withdrawing bioisostere for carbonyls or bulky ethers. -

Stability Profile: Unlike the standard methylenedioxy group (

), which is acid-labile, the difluoro-analog exhibits enhanced stability toward acidic conditions due to the strong electron-withdrawing effect of fluorine, which destabilizes the oxocarbenium ion intermediate required for hydrolysis.

Reaction Pathway Visualization

The following diagram outlines the reduction pathway and potential side-reactions to avoid.

Figure 1: Reaction pathway showing the reduction of the nitro group to the amine. Note that the difluoro-dioxole ring is stable under standard reduction conditions but can degrade under extreme Lewis acidic forcing.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Laboratory scale (100 mg – 50 g), high purity requirements, medicinal chemistry.

Rationale

Catalytic hydrogenation is the cleanest method. The C-F bonds in the acetal bridge are not susceptible to hydrogenolysis under standard conditions (unlike aryl C-F bonds which can be labile). This method simplifies workup to a filtration and evaporation.

Materials

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type). Note: Wet catalyst is preferred to minimize pyrophoric risk.

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH is faster; EtOAc is safer for larger scales.

-

Hydrogen Source:

balloon (small scale) or Parr Shaker (40 psi).

Step-by-Step Procedure

-

Inerting: Charge a round-bottom flask with the nitro substrate. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add Methanol (10 mL per gram of substrate). Stir to dissolve.

-

Catalyst Addition: Under a gentle stream of

, carefully add 10 wt% of the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry. -

Hydrogenation:

-

Balloon Method: Purge the flask with

(vacuum/fill cycles x3). Attach a double-balloon of -

Parr Shaker: Pressurize to 40 psi.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.

-

Monitoring: Check via TLC (30% EtOAc/Hexane) or LCMS. The nitro group is highly polar; the amine will be less polar and stain strongly with Ninhydrin.

-

-

Workup:

-

Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst.

-

Rinse the pad with MeOH.

-

Critical Step: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure (

) to yield the amine as a pale yellow to brown oil/solid.

Protocol B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Scale-up (>50 g), cost-efficiency, or if the lab lacks hydrogenation infrastructure.

Rationale

Iron reduction (Bechamp reduction variant) is highly chemoselective. It avoids the safety hazards of pressurized hydrogen gas. The acidic media (acetic acid) is well-tolerated by the difluorobenzodioxole ring at moderate temperatures.

Materials

-

Reductant: Iron powder (325 mesh, reduced).

-

Medium: Acetic Acid (AcOH) / Water (3:1 ratio) OR Ethanol /

(aq). -

Solvent: Ethyl Acetate (for extraction).

Step-by-Step Procedure

-

Preparation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro substrate (1.0 equiv) in Ethanol/Water (3:1 v/v).

-

Activation: Add Ammonium Chloride (5.0 equiv) or Acetic Acid (5.0 equiv). Heat to 60°C.

-

Addition: Add Iron powder (4.0 - 5.0 equiv) portion-wise over 30 minutes.

-

Control Point: The reaction is exothermic. Monitor internal temperature and control addition rate to maintain

.

-

-

Digestion: Stir at 70-80°C for 2 hours. The grey iron powder will turn into a reddish-brown sludge (iron oxides).

-

Workup:

-

Cool to room temperature.

-

Neutralize with saturated

(careful: gas evolution). -

Filter through Celite to remove iron residues. Wash with Ethyl Acetate.

-

-

Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x).

-

Purification: Wash combined organics with Brine, dry over

, and concentrate.

Process Control & Analytical Validation

Analytical Specifications

Upon isolation, the product should meet the following criteria:

| Test | Specification | Expected Result |

| Appearance | Visual | Pale yellow to brownish solid/oil |

| LCMS | Purity | |

| Mass Spec | [M+H]+ | 174.1 m/z |

| 1H NMR | Identity | Disappearance of low-field aromatic protons typical of nitro-arenes. Appearance of broad singlet ( |

Workflow Visualization

Figure 2: Downstream processing workflow for the isolation of 4-amino-2,2-difluoro-1,3-benzodioxole.

References

-

Ciba-Geigy Corp. (1993).[6] Process for the preparation of substituted difluorobenzo-1,3-dioxoles.[2][6][7][8][9] US Patent 5,194,628.[6] Link

- Context: Describes the synthesis and diazotization of 4-amino-2,2-difluorobenzo-1,3-dioxole, validating the stability of the amino-intermedi

-

Rhone Poulenc Agrochimie. (1995). Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[2][6][7][8][9] US Patent 5,432,290. Link

- Context: Establishes the synthesis of the core 2,2-difluoro ring system

-

Thermo Scientific Chemicals. (2023). 4-Amino-2,2-difluoro-1,3-benzodioxole Product Page.[1][2][3][4][5][10]Link

- Context: Commercial validation of the stable amine product (CAS 106876-54-4).

-

ResearchGate. (2012). Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole.Link

- Context: Discusses the metabolic stability and degradation pathways of the difluorobenzodioxole moiety.

Sources

- 1. 4-Amino-2,2-difluoro-1,3-benzodioxole - [sigmaaldrich.com]

- 2. US5194628A - Process for the preparation of substituted difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]

- 3. 4-Amino-2,2-difluoro-1,3-benzodioxole | CAS 106876-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. B22797.03 [thermofisher.com]

- 6. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes - Google Patents [patents.google.com]

- 7. US10906891B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide - Google Patents [patents.google.com]

- 8. EP0759433A1 - Process for the preparation of 2,2-difluorobenzo(1.3) dioxolcarbaldehydes - Google Patents [patents.google.com]

- 9. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 10. 4-Amino-2,2-difluoro-1,3-benzodioxole, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]